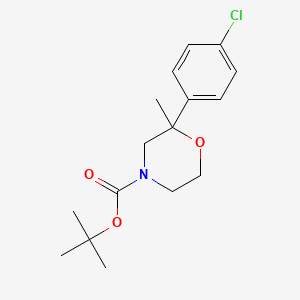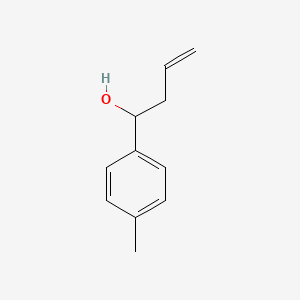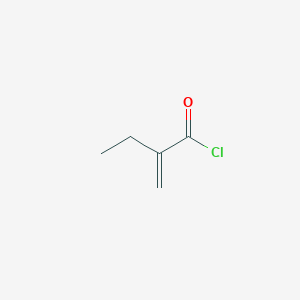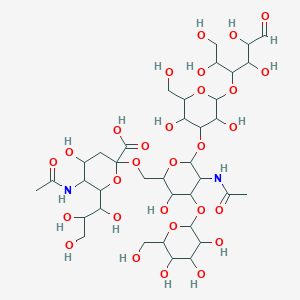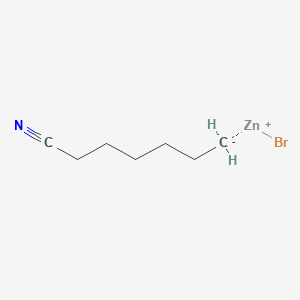
6-Cyanohexylzinc bromide
Übersicht
Beschreibung
6-Cyanohexylzinc bromide is an organozinc compound . It can be used as a reactant in palladium-catalyzed Negishi cross-coupling reaction to construct carbon-carbon bonds by coupling with organic halides or triflates . It can also be used as a reactant to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides .
Synthesis Analysis
6-Cyanohexylzinc bromide can be used as a reactant in palladium-catalyzed Negishi cross-coupling reaction to construct carbon-carbon bonds by coupling with organic halides or triflates . It can also be used as a reactant to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides .Molecular Structure Analysis
The molecular formula of 6-Cyanohexylzinc bromide is C7H12BrNZn . Its molecular weight is 255.47 .Chemical Reactions Analysis
6-Cyanohexylzinc bromide is a highly versatile biomedicine chemical . Functioning as an exceptional zinc source, this product seamlessly integrates into the synthesis of diverse organic compounds .Physical And Chemical Properties Analysis
The concentration of 6-Cyanohexylzinc bromide is 0.5 M in THF . Its density is 0.944 g/mL at 25 °C . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Negishi Cross-Coupling Reactions
6-Cyanohexylzinc bromide: is extensively used in organic synthesis, particularly in Negishi cross-coupling reactions . This reaction is pivotal for constructing carbon-carbon bonds by coupling organic halides or triflates with organozinc reagents. The ability to form C-C bonds is fundamental in the synthesis of complex organic molecules, making this application crucial in the development of pharmaceuticals and natural products.
Medicinal Chemistry: Synthesis of Bioactive Molecules
In medicinal chemistry, 6-Cyanohexylzinc bromide plays a role in synthesizing bioactive molecules. It’s used to create cyanohexyl-substituted aryl derivatives through palladium-catalyzed coupling reactions with aryl bromides . These derivatives can be further modified to produce compounds with potential therapeutic effects.
Polymer Research: Synthesis of Macromolecules
The compound is also significant in polymer research. It serves as a reactant in the synthesis of various macromolecules, contributing to the development of new polymeric materials with specific properties for industrial applications . Its role in creating innovative polymers could impact areas like biomedicine, where it aids in formulating antiviral agents and antibiotics.
Materials Science: Development of New Materials
In materials science, 6-Cyanohexylzinc bromide is utilized to synthesize materials with unique properties. Its application in creating cyanohexyl-substituted aryl derivatives is just one example of how it can contribute to the development of new materials with potential use in electronics, optics, and nanotechnology .
Biochemistry Research: Proteomics and Enzyme Studies
Lastly, 6-Cyanohexylzinc bromide finds its application in biochemistry research, particularly in proteomics. It’s used for the synthesis of compounds that can interact with proteins and enzymes, aiding in the study of biological processes and the discovery of new biochemical pathways .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bromozinc(1+);heptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIPCKRJAIFENH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCC#N.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5240475 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



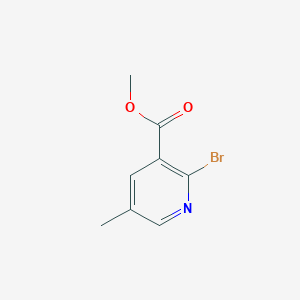
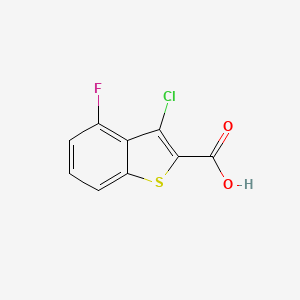
![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)



